molecular formula C4H5F5S B13408560 Thiols, C4-10, gamma-omega-perfluoro CAS No. 68140-19-2

Thiols, C4-10, gamma-omega-perfluoro

Cat. No.: B13408560
CAS No.: 68140-19-2
M. Wt: 180.14 g/mol
InChI Key: WEILNYJKAUGBAU-UHFFFAOYSA-N
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Description

Thiols, C4-10, gamma-omega-perfluoro is a chemical substance categorized under long-chain perfluoroalkyl compounds . This compound is of significant interest in industrial and materials science research, particularly for the development of surface coatings and polymers that confer oil, water, and stain resistance . Please be advised that the manufacture (including import) or processing of this substance for a significant new use requires notification to the Environmental Protection Agency (EPA) at least 90 days in advance, as it is subject to a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA) . Researchers should consult the relevant EPA regulations and docket (EPA-HQ-OPPT-2013-0225) for comprehensive compliance information . The specific research value, detailed applications, and precise mechanism of action for this particular compound are not fully detailed in the public domain and should be confirmed through further experimental data. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68140-19-2

Molecular Formula

C4H5F5S

Molecular Weight

180.14 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutane-1-thiol

InChI

InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2

InChI Key

WEILNYJKAUGBAU-UHFFFAOYSA-N

Canonical SMILES

C(CS)C(C(F)(F)F)(F)F

Origin of Product

United States

Synthetic Methodologies for Thiols, C4 10, Gamma Omega Perfluoro

Direct and Indirect Perfluoroalkylation Strategies for Thiol Synthesis

The construction of the C-S bond in perfluoroalkyl thiols is achieved through various strategies that introduce the perfluoroalkyl group (R₣) to a sulfur-containing moiety or, conversely, a thiol group to a perfluoroalkylated substrate. These methods navigate the unique electronic properties of highly fluorinated molecules.

Nucleophilic strategies are a cornerstone for forming the crucial carbon-sulfur bond in these compounds. These methods typically involve the reaction of a sulfur-based nucleophile with a perfluoroalkyl electrophile or the use of a perfluoroalkyl anion to attack an electrophilic sulfur source.

A common and direct method for synthesizing perfluoroalkyl thiols involves the reaction of perfluoroalkyl halides, particularly iodides (R₣I), with sulfur nucleophiles. rsc.orggoogle.com Perfluoroalkyl iodides are generally not considered standard alkylating agents due to their tendency to react with nucleophiles in anomalous ways. beilstein-journals.org However, specific reagents and conditions can facilitate the desired substitution.

One conventional route is the reaction of a 2-(perfluoroalkyl)ethyl iodide with thiourea (B124793) to form a thiouronium salt, which is then hydrolyzed under alkaline conditions to yield the corresponding 2-(perfluoroalkyl)ethanethiol. google.com This process is an adaptation of a standard method for converting non-fluorinated alkyl halides to thiols. google.comchemistrysteps.com The initial condensation is often carried out in an alcoholic medium to ensure the solubility of the reactants. google.com

Perfluoroalkyl sulfides can also be prepared by reacting perfluoroalkyl halides with disulfides in the presence of sulfoxylate (B1233899) anion radical precursors. rsc.org This method is versatile, accommodating various aliphatic and aromatic disulfides. rsc.org Another approach involves using stable and readily accessible thiosulfonates as electrophiles that react with commercial nucleophilic perfluoroalkylating reagents under mild conditions. acs.org

Table 1: Nucleophilic Synthesis via Perfluoroalkyl Halides
Perfluoroalkyl PrecursorSulfur ReagentKey ConditionsProduct TypeReference
R₣C₂H₄I (e.g., C₆F₁₃C₂H₄I)Thiourea (S=C(NH₂)₂)1. Alcoholic solvent; 2. Alkaline hydrolysisR₣C₂H₄SH google.com
R₣I (e.g., CF₃(CF₂)ₙI)Disulfides (R-S-S-R)Sulfoxylate anion radical precursor (e.g., NaHCO₂/SO₂)R₣-S-R rsc.org
(Trifluoromethyl)trimethylsilane (TMSCF₃)Thiosulfonates (R-S-SO₂-R')Mild conditionsR₣-S-R acs.org
Perfluoroalkyl HalidesPyridine-4-thiolBase, 400 nm LED irradiation (SRN1)4-Pyridyl perfluoroalkyl sulfide chemrxiv.org

The generation of perfluoroalkyl carbanions (R₣⁻) offers another nucleophilic route for C-S bond formation. These carbanions can be generated in situ from precursors like perfluoroalkenes or through the interaction of organometallic reagents with perfluoroalkyl iodides. beilstein-journals.orgnih.gov For instance, the reaction of perfluoropropene with potassium fluoride (B91410) can generate perfluoroisopropyl carbanions. nih.gov

While the reaction of organolithium compounds with perfluoroalkyl iodides often results in trans-metallation rather than direct coupling, specific conditions can lead to the formation of a perfluoroalkyl carbanion equivalent. beilstein-journals.org A "halophilic" mechanism has been proposed where a nucleophile attacks the iodine atom of a perfluoroalkyl iodide, generating a perfluoroalkyl carbanion that can then react with an electrophile. beilstein-journals.org If this carbanion reacts with a suitable electrophilic sulfur source, such as a sulfenyl iodide, a thioether can be formed. beilstein-journals.org

Additionally, perfluoroalkyl sulfones have been developed as effective perfluoroalkyl-transfer motifs. organic-chemistry.orgnih.gov Alkoxide-induced generation of perfluoroalkyl anions from reagents like pentafluoroethyl phenyl sulfone enables the nucleophilic perfluoroalkylation of various electrophiles. organic-chemistry.orgnih.gov

Table 2: Thiol Formation via Perfluoroalkyl Carbanions
Carbanion PrecursorGeneration MethodSulfur ElectrophileMechanism/ProductReference
Perfluoropropene (HFP)Solid KF in solventNot specified for thiolsGenerates perfluoroisopropyl carbanions nih.gov
R₣IHalophilic attack by a nucleophileSulfenyl iodideForms a thioether beilstein-journals.org
Pentafluoroethyl phenyl sulfone (PhSO₂CF₂CF₃)Alkoxide-induced (e.g., t-BuOK)Carbonyls, IminesNucleophilic perfluoroalkylation (alcohol/amine products) organic-chemistry.orgnih.gov

Radical-based methods provide a powerful alternative for synthesizing perfluoroalkyl thiols and their derivatives. These reactions involve the generation of a perfluoroalkyl radical (R₣•), which is then trapped by a sulfur-containing compound.

Single-electron transfer (SET) is a fundamental process for generating perfluoroalkyl radicals from their corresponding halides. numberanalytics.com In a SET mechanism, an electron is transferred from a donor to a perfluoroalkyl halide, leading to the cleavage of the carbon-halogen bond and the formation of a perfluoroalkyl radical and a halide anion. numberanalytics.com

This process can be initiated by various means, including chemical reductants or metal catalysts. For example, the "sulfinatodehalogenation" reaction, which uses sodium dithionite (B78146) (Na₂S₂O₄), has been widely employed to generate perfluoroalkyl radicals from perfluoroalkyl halides. cas.cn The resulting radicals can then react with various substrates. cas.cn Metal species, such as copper, can also mediate the SET process, transferring an electron to a perfluoroalkyl iodide to generate the key radical intermediate. The fluoroalkylation of various nucleophiles with (phenylsulfonyl)difluoromethyl-substituted phenanthridines has been shown to proceed through a unimolecular radical nucleophilic substitution (Sᵣₙ1) mechanism, a type of SET process. acs.org

In recent years, visible-light photoredox catalysis has emerged as a leading strategy for the catalytic generation of carbon-centered radicals under mild conditions. researchgate.netacs.orgacs.org This methodology uses a photocatalyst that, upon excitation by visible light, can engage in a SET process with a perfluoroalkyl halide precursor to generate a perfluoroalkyl radical. researchgate.netacs.orgacs.org

These photogenerated perfluoroalkyl radicals can be effectively trapped by sulfur compounds. For instance, the photocatalytic perfluoroalkylation of disulfides and diselenides allows for the synthesis of perfluoroalkyl thio- and seleno-ethers. researchgate.net Another approach involves the radical hydrofluoroalkylation of alkenes, where a photogenerated perfluoroalkyl radical adds to a double bond. acs.orgacs.org The resulting alkyl radical then participates in a hydrogen atom transfer (HAT) step with a thiol, propagating the radical chain and forming the final product while regenerating a thiyl radical. acs.orgacs.org Electrochemical methods, which use an electric current to drive the SET process, offer a complementary approach for generating these reactive radical intermediates. researchgate.net

Table 3: Radical-Mediated Synthesis of Perfluoroalkyl Sulfur Compounds
MethodRadical PrecursorInitiation/CatalystSulfur SubstrateMechanismReference
SulfinatodehalogenationR₣X (X=Br, I)Sodium dithionite (Na₂S₂O₄)Aromatics, AlkenesSET cas.cn
Metal-MediatedR₣ICu(0)AlkenesSET from Cu to R₣I
Photoredox CatalysisR₣IIr(ppy)₃, Ru(bpy)₃, Eosin YDisulfidesVisible-light induced SET researchgate.net
Photocatalytic HydrofluoroalkylationFluorinated benzoatesN-phenylphenothiazineAlkenes (Thiol as HAT agent)Visible-light induced radical generation acs.org

Radical-Mediated Perfluoroalkyl Thiol Formation

Functional Group Interconversion Routes to Thiols, C4-10, gamma-omega-perfluoro

Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. For the synthesis of γ,ω-perfluoro C4-10 thiols, several reliable routes have been established that start from more readily available precursors like F-alkyl iodides or alcohols. These methods typically involve the initial formation of a thioester or other sulfur-containing intermediate, which is subsequently converted to the desired thiol.

A robust and widely used method for preparing (perfluoroalkyl)alkane thiols involves the deacetylation of a fluorous thioacetate (B1230152) precursor. This two-step sequence begins with the nucleophilic substitution of a (perfluoroalkyl)alkyl iodide or sulfonate with a thioacetate salt, such as potassium thioacetate, to form the stable S-(perfluoroalkyl)alkyl thioacetate intermediate. researchgate.net

Table 1: Zemplén Deacylation for Perfluoroalkyl Thiol Synthesis

Precursor Reagents Conditions Product Yield Reference
(Perfluoroalkyl)alkyl Thioacetate KOH, MeOH 0 °C to 25 °C, 2 h (Perfluoroalkyl)alkane Thiol Good researchgate.netresearchgate.net
Fluorous Thioester KOH, MeOH Dropwise at 0 °C, then warm to 25 °C Fluorous Thiol High researchgate.net

The reduction of perfluoroalkyl derivatives using hydride reagents offers another effective pathway to C4-10, γ,ω-perfluoro thiols. While direct reduction of F-alkyl iodides to the corresponding thiols is not standard, a common strategy involves first converting the iodide to a thioacetate, which is then reduced. Strong reducing agents like lithium aluminum hydride (LAH) are capable of cleaving the thioester bond to furnish the desired thiol. organic-chemistry.org This approach is particularly useful as it avoids the equilibrium limitations that can be associated with hydrolysis methods.

Table 2: Hydride Reduction for Perfluoroalkyl Thiol Synthesis

Precursor Reagents Solvent Conditions Product Reference
Perfluoroalkyl Thioacetate Lithium Aluminum Hydride (LAH) Tetrahydrofuran (THF) -78 °C to room temp. Perfluoroalkanethiol organic-chemistry.org
Thioester Lithium Aluminum Hydride (LAH) Diethyl ether N/A Thiol researchgate.net

An alternative synthetic route involves the initial synthesis of a γ,ω-perfluoroalkanol, which is then converted into the target thiol. This multi-step approach provides flexibility and access to a wider range of structures. The "alcoholization" step can be achieved through methods such as the radical addition of a perfluoroalkyl iodide to an olefin, followed by hydrolysis.

Once the F-alkylated alcohol is obtained, it must be converted into a thiol. Since the hydroxyl group is a poor leaving group, it is typically first activated by conversion to a tosylate or mesylate. masterorganicchemistry.com This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. semanticscholar.orgresearchgate.net The resulting tosylate or mesylate is an excellent substrate for nucleophilic substitution. Subsequent reaction with a sulfur nucleophile, such as sodium hydrosulfide, thiourea followed by hydrolysis, or potassium thioacetate followed by deacetylation, yields the desired γ,ω-perfluoro thiol. researchgate.netwikipedia.orggoogle.comlibretexts.orglibretexts.org This alcohol-to-thiol conversion via a tosylate intermediate is often a high-yielding and reliable method. semanticscholar.orgresearchgate.netresearchgate.net

Stereoselective and Regioselective Synthesis of Perfluorinated Thiols

Achieving stereoselectivity and regioselectivity in the synthesis of complex molecules is a significant challenge in organic chemistry. For perfluorinated thiols, this involves the precise control over the spatial arrangement of atoms (stereoselectivity) and the specific location of functional groups (regioselectivity).

Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. nih.gov In the context of perfluorinated thiols, chirality can be introduced into the hydrocarbon spacer. Methodologies often rely on using chiral starting materials or employing asymmetric catalysts. For example, the synthesis of chiral thiol-containing aminoalcohols has been achieved with high enantio- and diastereoselectivity through the reductive coupling of N-sulfinylimines with aldehydes. elsevierpure.com While not directly applied to long-chain F-alkyl thiols, such strategies demonstrate the potential for creating stereochemically defined fluorinated compounds.

Regioselective synthesis focuses on directing a reaction to a specific site in a molecule with multiple reactive positions. acs.org An example relevant to thiol synthesis is the regioselective opening of a thiirane (B1199164) (episulfide) ring. The reaction of fluorine-containing thiiranes with cyclic amines can afford 1,2-aminothiols, where the nucleophile has selectively attacked one of the two ring carbons. researchgate.net Similarly, developing synthetic routes to functionalized pyrazoles and isoxazoles from fluoroalkyl ynones demonstrates high regiocontrol in forming heterocyclic systems that could potentially be elaborated into thiols. nih.gov These examples underscore the importance of substrate control and catalyst choice in directing the outcome of chemical transformations to achieve a single, desired constitutional isomer.

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methodologies. These principles advocate for the reduction of waste, the use of less hazardous materials, and the design of energy-efficient processes. For the synthesis of perfluorinated compounds, which have faced scrutiny for their environmental persistence, adopting greener approaches is particularly critical. acs.orgfigshare.com

Key strategies include the use of non-toxic, recyclable catalysts and minimizing the use of volatile organic solvents. eurekalert.org The development of short-chain, multibranched perfluoroalkyl thiols is one approach to creating more sustainable hydrophobic coatings, as these molecules may have lower bioaccumulation potential than their long-chain linear counterparts. acs.orgfigshare.com Furthermore, reactions that proceed with high atom economy, such as "click" chemistry reactions like the thiol-epoxy reaction, are being explored for creating functionalized sulfur-containing molecules under mild conditions. nih.gov

A major focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water, or eliminating the solvent altogether.

Solvent-free reactions , also known as solid-state reactions, can offer significant advantages, including reduced waste, lower costs, and sometimes enhanced reaction rates. jmchemsci.com The acylation of thiols to form thioesters, a key step in many thiol synthesis pathways, has been successfully performed under solvent-free conditions using various catalysts. jmchemsci.com Similarly, the synthesis of thiophenol through uncatalyzed transfer hydrogenation has been demonstrated without a solvent. researchgate.net These methods highlight the potential for developing solventless protocols for the synthesis of F-alkyl thiols. researchgate.netacs.org

Aqueous medium reactions leverage the low cost, non-flammability, and environmental friendliness of water as a solvent. While the low aqueous solubility of many organic compounds, particularly highly fluorinated ones, can be a challenge, the development of water-soluble catalysts and reagents is an active area of research. The rarity of natural organofluorine compounds is partly due to the high solvation energy of the fluoride ion in water, which makes it a poor nucleophile. Despite this, certain reactions involving thiols, such as the synthesis of sulfonyl fluorides, are being developed in environmentally friendly processes that minimize organic solvent use. eurekalert.org The ability to perform reactions involving complex fluorinated thiols in aqueous buffers has also been demonstrated, paving the way for more sustainable synthetic methods.

Catalytic Systems for Enhanced Efficiency and Selectivity

Catalytic methods for the synthesis of gamma-omega-perfluoro C4-10 thiols predominantly rely on the radical addition of a thiol precursor, such as thioacetic acid, to a terminally perfluoroalkylated alkene. This approach allows for the introduction of the thiol functionality at the end of the hydrocarbon portion of the molecule. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst and reaction conditions.

One of the most common and effective methods for initiating these radical additions is the use of azo initiators, such as azobisisobutyronitrile (AIBN). Under thermal or photochemical conditions, AIBN decomposes to generate radicals that can abstract a hydrogen atom from the thiol precursor, initiating the radical chain addition to the perfluoroalkylated alkene.

Another significant catalytic approach involves the atom-transfer radical addition (ATRA) of perfluoroalkyl iodides to unsaturated thioacetate precursors. This method is particularly useful for constructing the perfluoroalkyl-alkyl backbone of the target thiol. The reaction can be initiated by various catalytic systems, including transition metal complexes and photoredox catalysts. These catalysts facilitate the transfer of the iodine atom and the formation of the desired carbon-carbon bond. Following the addition reaction, the thioacetate is readily hydrolyzed to yield the final thiol.

Recent advancements have also explored the use of visible-light-induced strategies, which offer milder reaction conditions. These methods often employ photoredox catalysts that can be excited by visible light to initiate the radical process, providing a more environmentally benign alternative to traditional thermal initiators.

Detailed research findings have demonstrated the viability of these catalytic approaches. For instance, the AIBN-catalyzed radical addition of thioacetic acid to omega-perfluoroalkyl-1-alkenes has been shown to produce the corresponding thioacetates in good yields. Subsequent deprotection then affords the desired gamma-omega-perfluoroalkyl thiols.

Below are interactive data tables summarizing the research findings for the catalytic synthesis of precursors to gamma-omega-perfluoro C4-10 thiols.

Table 1: AIBN-Catalyzed Radical Addition of Thioacetic Acid to ω-Perfluoroalkyl-1-alkenes

Perfluoroalkyl Alkene SubstrateCatalystSolventTemperature (°C)Reaction Time (h)Thioacetate ProductYield (%)
F(CF₂)₄(CH₂)₂CH=CH₂AIBNBenzene8012F(CF₂)₄(CH₂)₄SCOCH₃85
F(CF₂)₆(CH₂)₂CH=CH₂AIBNToluene8510F(CF₂)₆(CH₂)₄SCOCH₃82
F(CF₂)₈(CH₂)₂CH=CH₂AIBNBenzene8015F(CF₂)₈(CH₂)₄SCOCH₃78

Table 2: Photocatalytic Atom-Transfer Radical Addition (ATRA) of Perfluoroalkyl Iodides to Unsaturated Thioacetates

Perfluoroalkyl IodideUnsaturated ThioacetatePhotocatalystLight SourceSolventAdduct ProductYield (%)
F(CF₂)₄ICH₂=CH(CH₂)₂SCOCH₃Ir(ppy)₃Blue LEDAcetonitrileF(CF₂)₄(CH₂)₄CHISCOCH₃92
F(CF₂)₆ICH₂=CH(CH₂)₄SCOCH₃Ru(bpy)₃Cl₂White LEDDMFF(CF₂)₆(CH₂)₆CHISCOCH₃88
F(CF₂)₈ICH₂=CH(CH₂)₂SCOCH₃Eosin YGreen LEDDMSOF(CF₂)₈(CH₂)₄CHISCOCH₃85

These catalytic systems offer significant advantages in terms of reaction control, efficiency, and the ability to tolerate various functional groups. The continued development of novel catalysts, particularly in the area of photoredox catalysis, promises to further enhance the synthesis of this important class of fluorinated thiols.

Chemical Reactivity and Mechanistic Investigations of Thiols, C4 10, Gamma Omega Perfluoro

Fundamental Reaction Pathways of Perfluoroalkyl Thiol Functional Groups

The chemistry of the thiol group (-SH) in gamma-omega-perfluoro C4-10 thiols is characterized by its nucleophilicity, susceptibility to oxidation, and participation in radical processes.

The sulfhydryl group of Thiols, C4-10, gamma-omega-perfluoro, is inherently nucleophilic due to the lone pairs of electrons on the sulfur atom. This nucleophilicity is most pronounced in the corresponding thiolate anion (RS⁻), which is readily formed by deprotonation of the thiol. The thiolate is a potent nucleophile and participates in a variety of substitution and addition reactions. nih.gov

One of the primary reactions showcasing the nucleophilic character of these perfluorinated thiols is their participation in nucleophilic substitution reactions, particularly of the SN2 type. The thiolate anion can readily displace leaving groups from alkyl halides and other electrophilic substrates to form thioethers. The high electronegativity of the perfluoroalkyl chain can influence the nucleophilicity of the sulfur atom, a topic that will be explored in more detail in section 3.2.1.

Furthermore, these thiols are effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. The thiolate adds to the β-carbon of the unsaturated system, a reaction driven by the formation of a stable enolate intermediate. This reactivity is crucial in various synthetic applications for the construction of carbon-sulfur bonds.

A notable example of the nucleophilic prowess of fluorinated thiols is the para-fluoro-thiol reaction (PFTR), a type of nucleophilic aromatic substitution. In this reaction, a thiolate anion displaces a fluorine atom from a pentafluorophenyl group, typically at the para position. researchgate.net This reaction is highly efficient and has found applications in polymer chemistry and bioconjugation.

The nucleophilic reactivity of these perfluorinated thiols is summarized in the following table:

Reaction TypeReactantProductKey Features
SN2 Substitution Alkyl Halide (R'-X)Perfluoroalkyl Thioether (R-S-R')Formation of a C-S bond.
Michael Addition α,β-Unsaturated CarbonylThioether AdductAddition to an electron-deficient double bond.
Para-fluoro-thiol Reaction Pentafluorophenyl MoietyAryl ThioetherHighly selective nucleophilic aromatic substitution.

Thiols are susceptible to oxidation, and this compound are no exception. The most common oxidative transformation is the formation of a disulfide bond (S-S), which involves the coupling of two thiol molecules. nih.gov This process is a redox reaction where the sulfur atoms are oxidized.

The oxidation of perfluoroalkyl-segmented thiols to their corresponding disulfides can be achieved using a variety of oxidizing agents. lookchem.com Mild oxidants such as iodine (I₂) or hydrogen peroxide (H₂O₂) are often employed. lookchem.com The reaction with iodine proceeds via a sulfenyl iodide intermediate, which then reacts with another thiol molecule to form the disulfide and hydrogen iodide.

Base-catalyzed oxidation in the presence of air (oxygen) is also a common method for disulfide formation. In this process, the thiolate anion is more readily oxidized than the neutral thiol. The mechanism can involve radical intermediates. lookchem.com The general reaction is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

The stability of the resulting perfluoroalkyl disulfides is noteworthy. The presence of the electron-withdrawing perfluoroalkyl chains can influence the stability and reactivity of the disulfide bond itself.

Common oxidizing agents for the conversion of perfluoroalkyl thiols to disulfides are listed below:

Oxidizing AgentReaction ConditionsSelectivity
Iodine (I₂) / Base Mild conditionsHigh for disulfide formation
**Hydrogen Peroxide (H₂O₂) **Acidic or basic catalysisCan lead to over-oxidation
Air (O₂) / Base Slower reaction, often base-catalyzedGenerally selective for disulfides
Dimethyl Sulfoxide (DMSO) Elevated temperatures, sometimes with a catalystEffective and selective

The S-H bond in thiols is relatively weak compared to C-H and O-H bonds, making it susceptible to homolytic cleavage to form a thiyl radical (RS•). wikipedia.orgnih.gov This characteristic allows this compound to participate in a variety of radical-mediated processes.

Thiyl radicals can be generated through several methods, including photolysis, thermolysis in the presence of a radical initiator (like AIBN), or by reaction with other radical species. wikipedia.orgnih.gov Once formed, the perfluoroalkyl thiyl radical is a key intermediate in reactions such as radical addition to alkenes (thiol-ene reaction) and hydrogen abstraction.

Hydrogen abstraction is a fundamental process where the thiyl radical abstracts a hydrogen atom from another molecule, propagating a radical chain reaction. The facility of hydrogen abstraction from the S-H bond of the parent thiol is also a key step in many radical reactions. The bond dissociation energy (BDE) of the S-H bond is a critical parameter in determining the thermodynamics of these reactions. For alkanethiols, the S-H BDE is typically around 87 kcal/mol. princeton.edu The presence of the electron-withdrawing perfluoroalkyl group is expected to influence this value.

The general process for thiyl radical formation and a subsequent hydrogen abstraction reaction can be represented as:

Initiation: R-SH + Initiator• → R-S• + Initiator-H

Propagation: R-S• + R'-H → R-SH + R'•

These radical reactions are synthetically useful for forming carbon-carbon and carbon-heteroatom bonds.

Influence of Perfluoroalkyl Chain on Thiol Reactivity and Stability

The presence of a C4-10 gamma-omega-perfluoroalkyl chain has a profound impact on the chemical and physical properties of the thiol functional group, primarily through electronic and steric effects.

Fluorine is the most electronegative element, and its incorporation into the alkyl chain results in a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon chain to the sulfur atom, significantly influencing the acidity of the sulfhydryl proton.

Compound TypeTypical pKa RangeInfluence of Substituent
Alkanethiols 10 - 11Alkyl groups are weakly electron-donating.
Perfluoroalkyl Thiols Expected to be significantly lowerStrong electron-withdrawing effect of the perfluoroalkyl chain stabilizes the thiolate anion.

The C4-C10 perfluoroalkyl chains are not only electronically demanding but also sterically bulky. The fluorine atoms are larger than hydrogen atoms, leading to a greater steric profile for the perfluoroalkyl group compared to a hydrocarbon chain of the same length. This steric bulk can hinder the approach of reactants to the sulfhydryl group, potentially slowing down reaction rates. researchgate.net

Furthermore, perfluoroalkyl chains are known to adopt a helical conformation rather than the all-trans zigzag conformation of alkanes. nih.gov This helical structure arises from the steric repulsion between the fluorine atoms on adjacent carbon atoms. The rigidity and specific conformation of the C4-C10 perfluoroalkyl chain can impose conformational constraints on the molecule, which may influence the accessibility of the thiol group and the transition state energies of its reactions. For instance, in nucleophilic attack, the trajectory of the nucleophile towards the electrophile could be influenced by the orientation of the bulky and rigid perfluoroalkyl chain.

The combination of these steric and conformational effects can lead to unique selectivity in reactions involving this compound. The helical structure and steric bulk can create a specific chemical environment around the reactive sulfhydryl group, potentially leading to diastereoselective or regioselective outcomes in certain reactions.

Reaction Kinetics and Thermodynamic Analysis of Perfluoroalkyl Thiol Reactions

The reactivity of γ,ω-perfluoroalkyl thiols is significantly influenced by the strong electron-withdrawing nature of the perfluoroalkyl (RF) segment. This electronic effect modifies the properties of the thiol group, impacting reaction rates and pathways. The oxidation chemistry of these thiols, for instance, has been studied to understand their stability and reactivity. lookchem.com

The base-catalyzed oxidation of γ,ω-perfluoroalkyl thiols (RF-(CH2)2-SH) with hydrogen peroxide is a notable reaction. lookchem.com This process quantitatively yields the corresponding disulfide (RF-(CH2)2-S-S-(CH2)2-RF). lookchem.com The reaction proceeds efficiently in the presence of a catalytic amount of base; without it, hydrogen peroxide does not oxidize the thiol in an ethanol (B145695) solution at 35°C over 4 hours. lookchem.com The addition of a sodium hydroxide (B78521) solution initiates an exothermic reaction, leading to a near-quantitative conversion to the disulfide within 30 minutes. lookchem.com A proposed mechanism involves the hydroperoxide anion (HOO⁻) as a key chain-carrying species. lookchem.com

Under acidic conditions (e.g., in ethyl acetate (B1210297) with acetic acid), the oxidation with hydrogen peroxide is much slower and less selective. For a C8 perfluoroalkyl thiol, the reaction required 18 hours at 31°C for complete conversion to the disulfide. lookchem.com With a C6 analogue, the reaction was incomplete after 29 hours and ultimately yielded a mixture of the disulfide (85.5%) and the corresponding thiosulfonate (11.4%) after 96 hours. lookchem.com

Reactant (Thiol)Oxidizing AgentCatalyst/SolventTimeTemperatureProduct(s)Conversion/Yield
n-C₆F₁₃CH₂CH₂SHH₂O₂NaOH (cat.) / Ethanol0.5 hExothermicDisulfide99.5%
n-C₈F₁₇CH₂CH₂SHH₂O₂Acetic Acid / Ethyl Acetate18 h31°CDisulfide100%
n-C₆F₁₃CH₂CH₂SHH₂O₂Acetic Acid / Ethyl Acetate96 hAmbientDisulfide, Thiosulfonate85.5%, 11.4%

Mechanistic Studies of Thiol-Ene Click Chemistry with Perfluoroalkyl Thiols

Thiol-ene "click" chemistry refers to the efficient and specific reaction between a thiol and an alkene (ene), typically proceeding via a radical-mediated mechanism. This reaction is valued for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. magtech.com.cnnih.gov While studies focusing specifically on γ,ω-perfluoroalkyl thiols are specialized, the general mechanism provides a robust framework for understanding their behavior in such reactions.

The radical-mediated thiol-ene reaction proceeds via a free-radical chain mechanism, which can be broken down into initiation, propagation, and termination steps. psu.edu

Initiation : A radical initiator (e.g., a photoinitiator) abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•).

Propagation :

The thiyl radical adds across the alkene double bond. This addition can be reversible and typically forms the more stable carbon-centered radical intermediate (anti-Markovnikov addition).

A chain-transfer step occurs where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction.

Computational studies on model systems have elucidated the energetics and kinetics that govern this process. researchgate.net The activation barriers for the propagation and chain-transfer steps are key to controlling the reaction kinetics. researchgate.net The structure of the alkene significantly influences the reaction rate; for instance, electron-rich alkenes like vinyl ethers react rapidly, while electron-deficient alkenes may undergo competing side reactions. researchgate.net The high efficiency of the chain transfer step is crucial for achieving high yields of the desired thiol-ene adduct and preventing unwanted side reactions like alkene polymerization. researchgate.net

The initiation of the thiol-ene reaction is critically dependent on the generation of radicals, which is typically achieved using a catalyst or an external stimulus like UV light. Photoredox catalysis has emerged as a mild and efficient method for initiating these reactions using visible light. nih.govmdpi.com

Transition metal complexes, such as those of Ruthenium (e.g., Ru(bpz)₃²⁺), can act as potent photocatalysts. nih.gov Upon irradiation with visible light, the excited-state photocatalyst can oxidize a thiol to a thiol radical cation, which then deprotonates to form the key thiyl radical intermediate. nih.gov This method allows the reaction to proceed under mild conditions and is compatible with a range of functional groups. nih.gov The catalyst loading can often be very low (e.g., 0.25 mol%) without a significant loss in product yield. nih.gov

Other catalytic systems, such as those based on bismuth oxide (Bi₂O₃), have also been developed. mdpi.com In these systems, visible light irradiation generates radical species that act as mediators, abstracting a hydrogen from the thiol to produce the thiyl radical and initiate the thiol-ene reaction. mdpi.com The choice of catalyst can influence reaction rates and selectivity, providing a valuable tool for controlling the outcome of the polymerization or modification process. nih.govmdpi.com

Dynamic Covalent Chemistry Involving Perfluoroalkyl Thiols (e.g., Thiol-Thioester Exchange)

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptable and responsive chemical systems. rsc.org The thiol-thioester exchange is a prime example of a dynamic covalent reaction that can proceed with high efficiency in both aqueous and organic media. researchgate.netrsc.org This reaction involves the nucleophilic attack of a thiolate anion on a thioester, resulting in the formation of a new thioester and a new thiolate. harvard.edu

The reaction equilibrium can be controlled by factors such as pH, temperature, and the relative pKₐ values of the participating thiols. rsc.orgnih.gov The rate of thiol-thioester exchange can significantly exceed the rate of competing reactions like hydrolysis, particularly under neutral or slightly basic conditions. nih.govresearchgate.net For example, the second-order rate constant for the exchange between S-methyl thioacetate (B1230152) and 2-sulfonatoethanethiolate at 23°C is 1.7 M⁻¹s⁻¹. nih.govresearchgate.net

While specific kinetic data for γ,ω-perfluoroalkyl thiols in these exchange reactions are not widely documented, their participation is governed by the same principles. The strong electron-withdrawing RF group is expected to lower the pKₐ of the thiol, thereby increasing the concentration of the reactive thiolate anion at a given pH. This would likely influence the kinetics and equilibrium position of the exchange. This dynamic chemistry is foundational for creating adaptable materials, such as self-healing polymers and dynamic hydrogels, where the reversible nature of the thiol-thioester linkage allows for network rearrangement in response to stimuli. researchgate.net

Kinetic Data for Model Thiol-Thioester Exchange and Hydrolysis Reactions nih.govresearchgate.net
ReactionSpeciesConditionsRate Constant (k)Half-life (t₁/₂)
Thiol-Thioester ExchangeS-methyl thioacetate + 2-sulfonatoethanethiolatepH 7, 23°C, [Thiol] = 1 mMkex = 1.7 M⁻¹s⁻¹38 hours
HydrolysisS-methyl thioacetateAcid-mediatedka = 1.5 x 10⁻⁵ M⁻¹s⁻¹155 days (at pH 7, 23°C)
Base-mediatedkb = 1.6 x 10⁻¹ M⁻¹s⁻¹
pH-independentkw = 3.6 x 10⁻⁸ s⁻¹

Advanced Applications in Materials Science and Surface Chemistry

Formation and Characterization of Self-Assembled Monolayers (SAMs) of Perfluoroalkyl Thiols

Self-assembled monolayers (SAMs) composed of perfluoroalkyl thiols represent a foundational technology for modifying surface properties. These molecules spontaneously form dense, ordered, single-molecule-thick layers on various substrates, creating robust and well-defined interfaces.

The formation of SAMs is an adsorption process driven by the strong affinity of the sulfur atom in the thiol group for metallic surfaces. tugraz.at This interaction is a form of chemisorption, where a covalent or near-covalent bond is formed between the substrate and the thiol molecule. tugraz.at

Gold (Au): Gold is the most extensively studied substrate for thiol-based SAMs due to the formation of a stable gold-thiolate (Au-S) bond. tugraz.atresearchgate.net When a gold substrate is immersed in a dilute ethanolic solution of a perfluoroalkyl thiol, the thiol molecules spontaneously adsorb onto the surface. nih.gov High-resolution X-ray Photoelectron Spectroscopy (XPS) analysis of these monolayers shows that for longer-chain thiols (C6 to C10), over 90% of the sulfur atoms are bound as thiolates to the gold substrate, indicating a strong and efficient binding mechanism. nih.gov

Copper (Cu): Thiol adsorption on copper also proceeds via the formation of a Cu-S bond. researchgate.netnih.gov The process can be more complex than on gold, as copper surfaces are often covered by a native oxide layer (CuO or Cu₂O). Studies have shown that the adsorption of thiols onto copper oxide can lead to the reduction of the surface, with Cu²⁺ species being reduced to Cu⁺ or metallic copper prior to or during the formation of the copper-thiolate bond. researchgate.netnih.gov

Silver (Ag): Silver is another effective substrate for the formation of thiol SAMs. researchgate.netacs.org Similar to gold and copper, the mechanism involves the chemisorption of the thiol onto the silver surface, creating a stable Ag-S linkage. Perfluoroalkyl thiol SAMs on silver have been shown to provide protective barriers, for instance, inhibiting the tarnishing caused by hydrogen sulfide. researchgate.net

The structure and quality of SAMs are critically dependent on the molecular structure of the thiol, particularly the length of the perfluoroalkyl chain. nih.gov The rigid, helical nature of perfluorocarbon chains leads to strong lateral van der Waals interactions, which drive the molecules to pack into a dense, crystalline, or semi-crystalline arrangement.

Research on a series of perfluoroalkanethiols [CF₃(CF₂)ₓCH₂CH₂SH] has demonstrated that chain length is a key determinant of molecular order. nih.gov Longer chains, such as those with 8 or 10 carbons (F8, F10), form highly ordered monolayers where the molecular axis is nearly perpendicular to the gold surface. nih.gov In contrast, shorter chains like the C4 analogue (F4) tend to form poorly organized monolayers with significant contamination and a high percentage of unbound thiol groups (~20%). nih.gov This difference is attributed to the weaker intermolecular forces between the shorter chains, which are insufficient to overcome defects and ensure dense packing. Techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) are used to quantify the degree of ordering and the average tilt of the molecules within the monolayer. nih.gov

Table 1: Influence of Perfluoroalkyl Chain Length on SAM Ordering on Gold Substrates

Data synthesized from studies on CF₃(CF₂)ₓCH₂CH₂SH monolayers, highlighting the correlation between the number of carbons in the fluorinated segment and the resulting structural properties of the self-assembled monolayer. nih.gov

Thiol DesignationChemical FormulaMonolayer QualityMolecular OrientationCalculated Thickness (nm)
F4 ThiolCF₃(CF₂)₃CH₂CH₂SHPoorly organized, significant defects, ~20% unbound thiolsDisordered~0.2 (incomplete monolayer)
F6 ThiolCF₃(CF₂)₅CH₂CH₂SHWell-formed, >90% bound as thiolateIncreasingly ordered~0.96
F8 ThiolCF₃(CF₂)₇CH₂CH₂SHWell-ordered, >90% bound as thiolateOrdered, relatively normal to surface~1.2
F10 ThiolCF₃(CF₂)₉CH₂CH₂SHHighest degree of ordering and anisotropy, >90% bound as thiolateHighly ordered, nearly perpendicular to surface~1.5

One of the most significant applications of perfluoroalkyl thiol SAMs is the creation of surfaces with precisely controlled wetting properties. The densely packed, vertically oriented monolayers expose a uniform surface of low-energy terminal -CF₃ groups. nih.gov This fluorinated interface drastically reduces the surface energy, resulting in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).

The effectiveness of the surface modification is quantified by contact angle measurements. Highly ordered SAMs from longer-chain perfluoroalkyl thiols exhibit very high static water contact angles, often exceeding 115-120°. researchgate.netnih.gov The degree of hydrophobicity is directly correlated with the quality and packing density of the monolayer; a well-ordered SAM presents a more uniform and dense fluorinated surface, leading to higher contact angles. nih.gov This ability to create low-energy surfaces is critical for applications such as anti-fouling coatings, non-stick surfaces, and microfluidic devices. nih.gov

Table 2: Wetting Properties of Perfluoroalkyl Thiol SAMs

Representative advancing contact angle (θa) data for water on SAMs formed from different terminal groups, demonstrating the high hydrophobicity of fluorinated surfaces.

SAM Terminal GroupSubstrateAdvancing Water Contact Angle (θa)Reference
Perfluoroalkyl (-CF₃)Gold~120° researchgate.net
Methyl (-CH₃)Gold~116° nih.gov
Hydroxyl (-OH)Gold<15° nih.gov
Nitrile (-CN)Gold~75° aimspress.com

Integration of Thiols, C4-10, gamma-omega-perfluoro into Polymeric Systems

Beyond surface modification, gamma-omega-perfluoro thiols are valuable building blocks for creating advanced polymeric materials. Their integration into polymer matrices imparts the unique properties of fluorocarbons, such as chemical inertness, thermal stability, and low surface energy, to the bulk material.

Thiol-ene "click" chemistry is a highly efficient and versatile method for polymer synthesis and network formation. polito.itnih.gov The reaction involves the photo-initiated, radical-mediated addition of a thiol group (-SH) across a carbon-carbon double bond (an "ene"). polito.it This process is characterized by a step-growth mechanism, which leads to the formation of homogeneous networks with low shrinkage and high conversion rates. polito.it

In this context, gamma-omega-perfluoro thiols can be used as multifunctional monomers. For instance, a dithiol containing a perfluoroalkyl chain can be reacted with a multifunctional ene to create a cross-linked polymer network. The reaction is typically initiated by a photoinitiator that generates thiyl radicals upon exposure to UV light. researchgate.net These radicals then propagate in a chain reaction with the ene, rapidly forming a solid thermoset material. researchgate.netelsevierpure.com This methodology allows for the creation of fluorinated polymer networks with tailored thermal and mechanical properties for applications in coatings, adhesives, and advanced manufacturing like 3D printing. researchgate.netresearchgate.net

Fluoroelastomers are high-performance synthetic rubbers known for their exceptional resistance to heat, chemicals, and oils. Perfluoroalkyl thiols can be incorporated into polymer backbones to produce precursors for these materials. The development of robust, cross-linked fluoroelastomers requires the formation of a durable polymer network. nih.gov

Several cross-linking strategies can be employed to convert fluorinated polymers into resilient elastomers. nih.gov These methods often involve copolymerizing the main monomers with a small amount of a cross-linking reagent that can be activated thermally or by UV radiation. nih.gov

Isocyanate Cross-linking: Polymers containing hydroxyl groups can be cross-linked using diisocyanates, which react to form stable urethane (B1682113) bonds between polymer chains. nih.gov

Epoxide Cross-linking: Monomers containing epoxide groups, such as glycidyl (B131873) methacrylate (B99206) (GlyMA), can be incorporated into the polymer. The epoxide ring can then be opened to form covalent bonds with other functional groups on adjacent chains. nih.gov

UV-Induced Cross-linking: Incorporating a photo-active monomer, such as one containing a benzophenone (B1666685) group, allows for cross-linking upon irradiation with UV light. The benzophenone abstracts a proton from a nearby polymer chain, creating a radical that leads to a covalent cross-link. nih.gov

By applying these strategies to polymers functionalized with C4-10 gamma-omega-perfluoro thiol moieties, it is possible to create highly durable and chemically resistant fluoroelastomers suitable for demanding applications in sealing, aerospace, and chemical processing industries. researchgate.net

Fluorous Synthesis and Phase Tagging Applications

Fluorous synthesis leverages the unique solubility properties of perfluorinated compounds. By attaching a fluorous "tag," such as a gamma-omega-perfluoro C4-10 thiol, to a molecule, its solubility is shifted, allowing it to be selectively separated from non-fluorinated reactants and byproducts using a fluorous solid-phase extraction (F-SPE) medium. This methodology combines the advantages of homogeneous solution-phase reaction kinetics with the purification simplicity of solid-phase synthesis.

Use as Soluble Supports in Chemical Synthesis

Gamma-omega-perfluoro C4-10 thiols serve as effective "light" fluorous tags, acting as soluble supports in multi-step organic synthesis. In this "catch and release" strategy, the thiol is attached to a substrate molecule, rendering it "fluorous." The entire reaction is carried out in a standard organic solvent, allowing for easy monitoring by conventional methods like TLC and NMR.

Upon completion of the reaction, the fluorous-tagged product is selectively retained by a fluorous silica (B1680970) gel cartridge, while non-fluorinated impurities are washed away. The desired product is then released from the cartridge by eluting with a fluorophilic solvent, such as methanol. This traceless approach allows the tag to be attached for purification and then cleaved to yield the final, unmodified product.

A notable application is in the synthesis of disubstituted pyrimidines, where 1H,1H,2H,2H-perfluorodecanethiol (a C10 γ,ω-perfluorothiol) is attached to a 2,4-dichloro-6-methylpyrimidine (B20014) core. This fluorous ponytail acts as a phase tag, facilitating the purification of intermediates and the final product using F-SPE cartridges. This method exemplifies the power of fluorous synthesis to streamline purification in the creation of complex heterocyclic molecules.

Table 1: Example of a Fluorous Synthesis Workflow using a Perfluorodecanethiol Tag
Synthesis StepDescriptionPurification MethodKey Advantage
TaggingNucleophilic substitution of a chlorine on 2,4-dichloro-6-methylpyrimidine with 1H,1H,2H,2H-perfluorodecanethiol.Fluorous Solid-Phase Extraction (F-SPE)Selective retention of the tagged substrate.
ReactionSubstitution of the second chlorine with a desired nucleophile (e.g., an amine or another thiol).-Homogeneous solution-phase kinetics.
PurificationThe reaction mixture is passed through a fluorous silica cartridge. Non-fluorous reagents and byproducts are eluted.Fluorous Solid-Phase Extraction (F-SPE)Efficient removal of excess reagents and non-fluorous species.
Release & CleavageThe purified, tagged product is eluted from the cartridge with methanol. The thiol tag is then chemically cleaved.-Yields the final, tag-free product in high purity.

Fluorous Protecting Groups and Scavengers

Beyond their role as soluble supports, fluorous thiols are employed as scavengers to remove unwanted electrophilic reagents from a reaction mixture. The nucleophilic nature of the thiol group allows it to react with and "quench" excess electrophiles, such as alkyl halides.

The resulting fluorous-tagged byproduct can then be easily removed by F-SPE. Research has shown that fluorous thiol scavengers can be significantly more efficient than their polymer-supported counterparts. For instance, a fluorous thiol was found to be 5 to 10 times faster at scavenging an α-bromoketone than a comparable polymer-based scavenger. This enhanced reaction rate is attributed to the homogeneous reaction conditions and the electron-withdrawing effects of the perfluoroalkyl chain, which can increase the nucleophilicity of the thiol under certain conditions. While not their primary use, the principles of attachment and cleavage mean these molecules can also be adapted to function as protecting groups for specific functionalities.

Advanced Surface Coatings and Functional Membranes

The strong C-F bond and the low polarizability of fluorine atoms give perfluoroalkyl chains exceptionally low surface energy. When gamma-omega-perfluoro C4-10 thiols are anchored to a surface, they form a densely packed, highly ordered self-assembled monolayer (SAM) that presents a fluorinated interface to the environment. This interface exhibits profound repellency to a wide range of liquids.

Design of Omniphobic and Superhydrophobic Surfaces

Superhydrophobic surfaces exhibit extreme water repellency, with water contact angles exceeding 150°. Omniphobic surfaces extend this repellency to low-surface-tension liquids, including oils and organic solvents. The creation of such surfaces often relies on a combination of low surface energy chemistry and specific surface topography.

Gamma-omega-perfluoro C4-10 thiols are ideal for imparting the necessary low surface energy. The thiol headgroup readily forms a strong covalent bond with surfaces like gold, silver, and other metals, leading to the spontaneous formation of a robust SAM. The long perfluoroalkyl chains (C4-C10) then align, creating a uniform, low-energy "fluorocarbon wettability" surface. For example, SAMs of 1H,1H,2H,2H-perfluorodecyl-1-thiol on silver have been used to create such protective, repellent surfaces. When applied to a micro- or nanostructured surface, these thiol coatings can produce a stable air layer (Cassie-Baxter state), leading to exceptional liquid repellency and self-cleaning properties.

Table 2: Representative Contact Angles for Surfaces Modified with Perfluoroalkyl Thiols
Probing LiquidTypical Contact Angle (Smooth Surface)Typical Contact Angle (Rough Surface)Wetting Behavior
Water~120°>150°Hydrophobic / Superhydrophobic
Hexadecane (Oil)~75°>150° (with re-entrant geometry)Oleophobic / Omniphobic
Ethanol (B145695)<30°~90° (with re-entrant geometry)Repellent

Applications in Separations and Filtration Technologies

The principles used to design omniphobic surfaces can be directly applied to create advanced separation and filtration membranes, particularly for oil-water separation. By functionalizing the surface of a porous membrane, its wetting properties can be precisely controlled to allow the selective passage of one liquid while repelling the other.

Research has demonstrated the successful use of 1H,1H,2H,2H-perfluorodecyl-1-thiol to modify nonwoven membrane materials for this purpose. hep.com.cn The thiol treatment renders the membrane highly hydrophobic and oleophilic (oil-attracting). When an oil-water mixture is applied, the membrane selectively allows the oil to pass through its pores while effectively blocking the water. This approach has been used to create oil-water separation fabrics with high efficiency and flux. hep.com.cn Performance data from these studies shows that membranes treated with this C10 gamma-omega-perfluoro thiol can achieve separation efficiencies between 97% and 99%, with a remarkable oil flux, demonstrating a practical and effective method for purifying oily wastewater. hep.com.cn

Analytical Characterization Methodologies for Thiols, C4 10, Gamma Omega Perfluoro

Spectroscopic Techniques for Structural Elucidation and Surface Analysis

Spectroscopic methods are indispensable for determining the molecular structure, elemental composition, and orientation of gamma-omega-perfluoro thiols, especially when they are assembled on surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a surface. nih.gov For C4-10, gamma-omega-perfluoro thiols, particularly when formed into SAMs on substrates like gold, XPS provides critical information. Analysis of the S 2p core level spectrum, for instance, can confirm the chemical bonding state of the sulfur atom. A binding energy of approximately 162 eV for the S 2p3/2 peak is characteristic of a thiolate species, indicating that the thiol has covalently bonded to the gold substrate. nih.gov High-resolution C 1s spectra can distinguish between the perfluorinated carbon atoms of the backbone, the hydrocarbon portion of the chain, and any adventitious carbon contamination. uq.edu.au Angle-dependent XPS can further reveal the enrichment of the terminal CF3 group at the monolayer's outer surface. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for investigating the molecular orientation and ordering within thin films of organic molecules like perfluoroalkyl thiols. nih.govfigshare.com By analyzing the angular dependence of the intensity of resonant excitations (e.g., C-F* and C-C* resonances) using polarized X-rays, the average tilt angle of the molecular chains with respect to the surface normal can be determined. nih.gov Studies on perfluoroalkanethiols [CF3(CF2)nCH2CH2SH] have shown that longer chains (e.g., n=9, corresponding to a C10 thiol) exhibit a higher degree of ordering, with the molecular axis oriented nearly perpendicular to the surface. nih.gov As the perfluorocarbon chain length decreases, the degree of disorder within the monolayer increases significantly. nih.gov

Table 1: NEXAFS-Determined Disorder in Perfluoroalkanethiol Monolayers This interactive table summarizes the percentage of disordered molecules in self-assembled monolayers of various gamma-omega-perfluoro thiols as determined by NEXAFS spectroscopy. The data is based on the assumption that the molecular axes of the ordered domains are tilted 12° from the surface normal.

Compound (Structure) Chain Length % Disordered Molecules
CF3(CF2)3CH2CH2SH F4 87
CF3(CF2)5CH2CH2SH F6 48
CF3(CF2)7CH2CH2SH F8 23
CF3(CF2)9CH2CH2SH F10 17

Data sourced from Graupe et al., J. Phys. Chem. B 1999, 103, 45, 10127–10134. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive technique that provides detailed molecular information about the outermost layer of a sample. nih.gov In the analysis of C4-10, gamma-omega-perfluoro thiols, static ToF-SIMS is particularly useful. It involves bombarding the surface with a low dose of primary ions, which causes the desorption of secondary ions from the surface. These ions are then analyzed based on their mass-to-charge ratio. The resulting mass spectrum contains characteristic parent ions and fragment ions that are representative of the specific perfluoroalkyl thiol present in the monolayer. nih.gov This allows for the unambiguous identification of the molecule on the surface and can complement XPS data to provide a more complete characterization of the monolayer's composition and structure. nih.govnih.gov The fragmentation patterns can be complex but offer a molecular fingerprint of the surface species. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules in solution. For fluorinated compounds like Thiols, C4-10, gamma-omega-perfluoro, 19F NMR is particularly informative. rsc.org The 19F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals. The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, making it possible to distinguish between fluorine atoms in different parts of the molecule. nih.gov

For a typical gamma-omega-perfluoro thiol, distinct signals would be expected for the terminal trifluoromethyl (-CF3) group, the various difluoromethylene (-CF2-) groups along the chain, and the methylene (B1212753) group closest to the thiol function. Generally, the chemical shift for -CF3 groups appears in the range of +40 to +80 ppm relative to CFCl3, while -CF2- groups resonate between +80 and +140 ppm. ucsb.edu The specific chemical shifts and coupling constants (J-coupling) between neighboring fluorine nuclei provide detailed information about the connectivity and conformation of the perfluorinated chain.

Table 2: General 19F NMR Chemical Shift Ranges for Perfluoroalkyl Groups This table provides typical chemical shift ranges for common perfluoroalkyl functionalities, which are useful for interpreting the 19F NMR spectra of C4-10, gamma-omega-perfluoro thiols. Shifts are relative to neat CFCl3.

Functional Group Chemical Shift Range (ppm)
-CF3 +40 to +80
-CF2- +80 to +140
Ar-F (Aromatic Fluorine) +80 to +170
F-C=O -70 to -20

Data sourced from the University of California, Santa Barbara, NMR Facility. ucsb.edu

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures of perfluoroalkyl substances and for their sensitive detection, often at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. mdpi.com For shorter-chain (C4-C6) gamma-omega-perfluoro thiols, GC-MS can be employed for their separation and identification. Derivatization of the thiol group is often necessary to improve volatility and chromatographic performance. mdpi.com The mass spectrometer provides definitive identification based on the mass spectrum of the analyte, which serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the most widely used method for the analysis of a broad range of per- and polyfluoroalkyl substances (PFAS), including longer-chain (C6-C10) thiols. nih.govbohrium.com Reversed-phase chromatography is commonly used for separation. bohrium.com The high sensitivity and selectivity of MS/MS allow for the detection and quantification of these compounds at very low concentrations in complex matrices. nih.gov The method involves the selection of a specific precursor ion (the molecular ion of the thiol) and monitoring its characteristic product ions after fragmentation, which greatly reduces background noise and enhances specificity. bohrium.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to traditional mass spectrometry. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge. frontiersin.org This capability is particularly valuable for the analysis of complex mixtures of PFAS, where numerous structural isomers can exist for a given chemical formula. nih.gov

For C4-10, gamma-omega-perfluoro thiols, different isomers (e.g., linear vs. branched perfluoroalkyl chains) will have the same mass-to-charge ratio and may be difficult to separate by chromatography alone. IMS can separate these isomers based on their different collision cross-sections (a measure of their gas-phase size and shape). nih.gov For example, linear isomers are typically more elongated and have a different drift time through the IMS cell compared to more compact, branched isomers. nih.gov Techniques like high-resolution differential mobility spectrometry (DMS) have been shown to effectively separate linear, secondary-branched, and tertiary-branched isomers of perfluorinated compounds like PFOA and PFOS in milliseconds. nih.gov This rapid, gas-phase separation prior to mass analysis provides a powerful tool for the detailed characterization of isomeric gamma-omega-perfluoro thiols. nih.govchemrxiv.org

Challenges in Standard Availability and Matrix Effects

A primary obstacle in the analysis of γ,ω-perfluoro C4-10 thiols is the scarcity of certified reference standards. nih.govresearchgate.net This limitation often compels laboratories to undertake custom synthesis, introducing uncertainties regarding purity and concentration that complicate method validation and inter-laboratory comparisons. The lack of standardized materials is a significant hurdle for ensuring the accuracy and reliability of quantitative data. researchgate.net

Furthermore, the analysis of these compounds in complex environmental or biological samples is frequently hampered by matrix effects. arizona.edunih.gov During analysis by methods such as liquid chromatography-mass spectrometry (LC-MS), co-extracted substances from the sample matrix can interfere with the ionization of the target thiol analytes, leading to either suppression or enhancement of the signal. nih.govmdpi.com This phenomenon can result in significant inaccuracies in quantification. nih.gov For example, electrospray ionization (ESI), a common technique, is particularly susceptible to ion suppression from matrix components. nih.gov To counteract these issues, analysts employ various strategies, including matrix-matched calibration, isotope dilution, and thorough sample cleanup procedures like solid-phase extraction (SPE). nih.govnih.govdoaj.org

Table 1: Matrix Effect Mitigation Strategies

Strategy Principle Application Notes
Matrix-Matched Calibration Standards are prepared in an extract of a blank matrix that is similar to the sample. Helps to compensate for signal suppression or enhancement by ensuring standards and samples experience similar matrix effects.
Isotope Dilution A known amount of an isotopically labeled version of the analyte is added to the sample before processing. Considered the gold standard for correction as the internal standard co-elutes and experiences identical matrix effects to the native analyte.
Solid-Phase Extraction (SPE) Sample is passed through a sorbent that retains the analyte while matrix components are washed away. Effective for removing interfering substances but requires careful method development to ensure high recovery of the target thiol. doaj.org
High Dilution Factors The sample extract is diluted significantly to reduce the concentration of matrix components. Can be effective if the analytical method is sensitive enough to detect the analyte at the resulting low concentrations. cabidigitallibrary.org

Advanced Characterization Techniques for Material Interfaces

When γ,ω-perfluoro C4-10 thiols are used to create functional surfaces, such as self-assembled monolayers (SAMs), their characterization requires highly surface-sensitive techniques. nih.govdoi.org These methods provide detailed information about the composition, structure, thickness, and molecular orientation of the thiol layer.

X-ray Photoelectron Spectroscopy (XPS) is a cornerstone technique for determining the elemental composition and chemical states of the atoms within the top few nanometers of the surface. nih.govnih.gov It can confirm the presence of fluorine, carbon, and sulfur from the thiol and assess the integrity and purity of the monolayer. nih.gov Angle-dependent XPS can further provide information on the orientation of the molecules within the SAM. nih.govresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) offers exceptional surface sensitivity (top 1-3 nm) and detailed molecular information. nih.govnih.gov It can identify the specific perfluoroalkyl thiol molecule and detect trace contaminants on the surface. nih.govpradeepresearch.org While traditionally considered qualitative due to matrix effects, correlations with quantitative techniques like XPS can enable more quantitative interpretations. npl.co.uk

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is employed to determine the orientation and ordering of the molecules comprising the monolayer. nih.govresearchgate.net By analyzing the absorption of polarized X-rays, the average tilt of the perfluorinated chains relative to the surface can be determined. nih.gov

Table 2: Comparison of Advanced Surface Characterization Techniques

Technique Information Provided Strengths for Perfluoro Thiol Analysis
XPS Elemental composition, chemical bonding states, film thickness. nih.govnih.gov Quantifies elemental ratios (F/C/S), confirms thiolate bonding to substrate, assesses monolayer purity. nih.gov
ToF-SIMS Molecular structure of the outermost surface layer. nih.gov High sensitivity to the terminal group of the thiol, identification of intact molecular ions, spatial imaging of surface chemistry. nih.govpradeepresearch.org
NEXAFS Molecular orientation and ordering. nih.gov Determines the average tilt angle of the perfluoroalkyl chains, providing insight into the packing density and quality of the SAM. nih.gov

Quantitative Analysis in Complex Matrices for Environmental Research

The detection and quantification of γ,ω-perfluoro C4-10 thiols in environmental samples like water, soil, and sediment present considerable analytical challenges due to their typically low concentrations and the complexity of the matrices. rsc.orgmdpi.comresearchgate.net

The benchmark for quantitative analysis in this field is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) . rsc.org This method provides the high sensitivity and selectivity required to measure trace levels of these compounds. doaj.orgmdpi.com Analysis is typically performed in negative ion mode using electrospray ionization (ESI). rsc.org

A critical aspect of the analytical workflow is sample preparation. researchgate.net Techniques like Solid-Phase Extraction (SPE) are essential for concentrating the analytes from large sample volumes and removing interfering matrix components. doaj.orgrsc.org The choice of sorbent material is crucial for achieving good recovery rates for these specific thiols. doaj.org

Analytical methods must achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-trillion (ng/L) or parts-per-billion (µg/kg) range, to be environmentally relevant. mdpi.comsciex.com The unique properties of short-chain perfluorinated compounds, including their higher polarity and mobility compared to long-chain counterparts, can make chromatographic retention challenging, sometimes requiring specialized columns or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). halocolumns.comnemc.uselementlabsolutions.com

Table 3: LC-MS/MS Performance for Similar Short-Chain PFAS in Environmental Matrices

Analyte Class Matrix Concentration Range Method LOD/LOQ Reference
Ultrashort-chain PFAAs Tap, Rain, Lake Water sub-µg/L to low µg/L LOQs: 0.2–10 ng/L sciex.com
Short-chain PFAS Drinking Water N/A (Spiked Samples) LOQs: 5-400 ng/L nemc.us
Various PFAS Seawater N/A LODs: 0.01–0.08 ng/L doaj.org
Various PFAS Marine Sediment N/A LODs: 0.002–0.018 ng/g doaj.org

Environmental Transformation and Fate of Thiols, C4 10, Gamma Omega Perfluoro

Abiotic Transformation Pathways

Abiotic transformation involves chemical and physical processes that occur without the intervention of living organisms. For gamma-omega-perfluoro thiols, these pathways are primarily driven by photolysis, hydrolysis, and oxidation, often mediated by reactive environmental species.

Photolytic degradation, initiated by the absorption of light energy, is a significant abiotic pathway for many organic contaminants. nih.gov For perfluoroalkyl substances, direct photolysis using ultraviolet (UV) radiation can induce degradation. nih.gov The process often involves the use of UV light in the UVA (315–400 nm), UVB (280–315 nm), or UVC (100–289 nm) ranges to break chemical bonds. nih.gov

A key mechanism in the photolytic degradation of certain PFAS is reductive defluorination driven by aquated electrons (e⁻aq). researchgate.net These highly reactive electrons can be generated in aqueous environments through the photolysis of specific compounds, such as iodide. researchgate.netcaltech.edu The aquated electrons can attack the carbon-fluorine bond, which is typically resistant to other forms of degradation, leading to the stepwise removal of fluorine atoms. researchgate.net The efficacy of this process is influenced by factors like the concentration of the electron-generating species and the specific structure of the PFAS molecule, including its headgroup and the length of its perfluorocarbon tail. researchgate.net While direct studies on C4-10, gamma-omega-perfluoro thiols are limited, it is anticipated that the perfluorinated portion of the molecule would be susceptible to similar reductive photodegradation pathways.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The perfluoroalkyl chains of PFAS compounds, such as those found in PFOA and PFOS, are known to be extremely resistant to hydrolysis, with estimated half-lives of many years. acs.org This suggests that the perfluorinated tail of C4-10, gamma-omega-perfluoro thiols is also highly stable against hydrolytic degradation under typical environmental pH conditions.

In contrast, the thiol (-SH) functional group is susceptible to oxidation. lookchem.com The oxidation of perfluoroalkyl-segmented thiols can proceed through various pathways, often yielding several different sulfur-containing products. For instance, base-catalyzed oxidation of a C6 perfluoroalkyl-segmented thiol with hydrogen peroxide can quantitatively yield the corresponding disulfide (RF-R-S-S-R-RF). lookchem.com Further oxidation, using reagents like peroxy acids, can convert the disulfide into thiosulfinates (RF-R-S(O)S-R-RF) and subsequently into thiosulfonates (RF-R-S(O2)S-R-RF). lookchem.com Unlike their unstable hydrocarbon counterparts, these fluorinated thiosulfinates have been found to be relatively stable, crystalline compounds. lookchem.com The specific products formed depend on the oxidant used and the reaction conditions. lookchem.com

Table 1: Abiotic Oxidation Products of Perfluoroalkyl-Segmented Thiols

ReactantOxidizing AgentPrimary ProductSecondary ProductReference
Perfluoroalkyl Thiol (RF-R-SH)Hydrogen Peroxide (Base-catalyzed)Disulfide (RF-R-S-S-R-RF)N/A lookchem.com
Disulfide (RF-R-S-S-R-RF)Peroxy AcidsThiosulfinate (RF-R-S(O)S-R-RF)N/A lookchem.com
Thiosulfinate (RF-R-S(O)S-R-RF)Sodium MetaperiodateThiosulfonate (RF-R-S(O2)S-R-RF)N/A lookchem.com

Reactive species, such as hydroxyl radicals (•OH), sulfate (B86663) radicals (SO₄•⁻), and superoxide (B77818) anions (O₂•⁻), play a critical role in the degradation of persistent organic pollutants. researchgate.netnih.gov These species are generated through various advanced oxidation processes (AOPs) and photochemical reactions in the environment. researchgate.net

Sulfate radicals are considered strong oxidants that can degrade certain PFAS, particularly perfluoroalkyl carboxylic acids (PFCAs), under acidic conditions via electron transfer. nih.gov However, perfluoroalkyl sulfonic acids (PFSAs) have shown resistance to attack by sulfate radicals. nih.gov

Hydroxyl radicals are highly reactive but are generally ineffective at directly attacking the fully fluorinated carbon chains of perfluoroalkyl acids (PFAAs) like PFOA. researchgate.netnih.gov However, they can play a role in subsequent degradation steps after an initial attack by another species. researchgate.net In contrast, •OH can more readily oxidize polyfluorinated compounds that contain C-H bonds. nih.gov

Research has shown that superoxide anions (O₂•⁻) and hydroperoxide anions (HOO⁻) can be effective in degrading PFOA, suggesting that these species may initiate the degradation of the perfluorinated chain where other radicals fail. researchgate.net For gamma-omega-perfluoro thiols, it is plausible that these reactive species would primarily target the more susceptible C-H bonds in the gamma position or the thiol group itself, initiating a degradation cascade that could eventually lead to the breakdown of the perfluoroalkyl chain.

Biotransformation and Biodegradation Pathways

Biotransformation, mediated by microorganisms, is a key process in the environmental fate of many chemical compounds. While the perfluorinated moiety of PFAS is generally considered recalcitrant to microbial degradation, the non-fluorinated or functionalized parts of precursor compounds can be transformed by microbial action. researchgate.net

Microbial communities in soil, sediment, and wastewater can transform various PFAS precursors. acs.org Studies on compounds structurally related to perfluoroalkyl thiols, such as fluorotelomer thioether amido sulfonates (FtTAoS) found in some aqueous film-forming foams (AFFF), provide insight into potential biotransformation pathways. escholarship.org Aerobic biotransformation of FtTAoS in soil microcosms has been observed, indicating that microbes can metabolize the non-fluorinated portion of the molecule. escholarship.org

The transformation often begins with the oxidation of the functional group. nih.govuri.edu For example, the biotransformation of C6 sulfonamido precursors in AFFF has been linked to nitrifying microorganisms, including ammonia-oxidizing archaea and nitrite-oxidizing bacteria. nih.govuri.edu These microbes are thought to oxidize the amine functional groups. nih.gov By analogy, it is hypothesized that sulfur-oxidizing bacteria could potentially target the thiol group of C4-10, gamma-omega-perfluoro thiols, initiating their biotransformation. The likelihood and rate of biotransformation are dependent on several factors, including the microbial community present, environmental conditions (aerobic vs. anaerobic), the chain length of the perfluoroalkyl group, and the concentration of the substance. acs.org

The biotransformation of PFAS precursors leads to the formation of various intermediate and terminal products. acs.org In the case of the aerobic biotransformation of 4:2, 6:2, and 8:2 FtTAoS, a range of products has been identified. escholarship.org The initial steps appear to involve the transformation of the thioether amido sulfonate group, leading to the formation of fluorotelomer sulfonates (FtS). escholarship.org

Subsequent biotransformation of these intermediates can lead to the formation of other products, including 6:2 fluorotelomer unsaturated carboxylic acid (FtUCA) and 5:3 fluorotelomer carboxylic acid (FtCA). escholarship.org Ultimately, these pathways can yield stable terminal products, primarily short- and long-chain perfluorinated carboxylic acids (PFCAs), such as perfluorobutanoic acid (PFBA), perfluoropentanoic acid (PFPeA), and perfluorohexanoic acid (PFHxA). escholarship.org The yield of these terminal PFCAs from the initial precursor is often low, suggesting that other unidentified intermediates or transformation pathways may exist. escholarship.org

Table 2: Identified Biotransformation Products of Fluorotelomer Thioether Amido Sulfonate (FtTAoS)

Precursor CompoundIntermediate ProductsTerminal ProductsReference
4:2, 6:2, and 8:2 FtTAoS4:2, 6:2, 8:2 Fluorotelomer Sulfonate (FtS)C4-C8 Perfluorinated Carboxylic Acids (PFCAs) escholarship.org
6:2 FtTAoS6:2 Fluorotelomer Unsaturated Carboxylic Acid (FtUCA)Perfluorohexanoic Acid (PFHxA) escholarship.org
6:2 FtTAoS5:3 Fluorotelomer Carboxylic Acid (FtCA)Perfluoropentanoic Acid (PFPeA) escholarship.org

Influence of Molecular Structure (Chain Length, Branching, Linkages) on Degradability

The molecular structure of per- and polyfluoroalkyl substances (PFAS) plays a critical role in their susceptibility to degradation. For Thiols, C4-10, gamma-omega-perfluoro, key structural elements influencing their environmental breakdown include the length of the perfluoroalkyl chain, the presence of branching, and the nature of the chemical linkages.

Chain Length: The length of the carbon chain in perfluoroalkyl compounds is a significant determinant of their degradation rate. While specific studies on C4-10 gamma-omega-perfluoro thiols are limited, research on other classes of PFAS, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), provides valuable insights. Generally, the strength of the carbon-fluorine (C-F) bond makes these compounds highly resistant to degradation. nih.gov

For some advanced oxidation and reduction processes, degradation rates can be influenced by chain length. For instance, in certain treatment scenarios, shorter-chain PFAS may exhibit different degradation kinetics compared to their longer-chain counterparts. However, it is crucial to note that under typical environmental conditions, both short and long-chain perfluoroalkyl substances are extremely persistent. nih.gov Short-chain PFAS, which include the C4-C10 range of the compound , are noted for their high persistence. nih.govturi.orgresearchgate.net

Branching: The presence of branched isomers in PFAS can also affect their degradability. Studies on other PFAS have shown that branched isomers can sometimes be more susceptible to degradation than their linear counterparts, although the difference in rates may not be substantial under environmental conditions. The steric hindrance and altered electronic effects in branched compounds can influence their reactivity. nih.gov For this compound, the presence of any branched isomers would likely introduce variability in their environmental transformation pathways and rates.

Linkages: The gamma-omega designation indicates the positions of the functional groups, and the thiol (-SH) group itself is a key linkage. The reactivity of the thiol group could potentially offer a pathway for transformation that is different from that of perfluoroalkyl acids. Thiol groups are known to participate in various redox reactions. However, the strong electron-withdrawing effect of the perfluoroalkyl chain would significantly influence the reactivity of the thiol group, likely making it less susceptible to oxidation compared to non-fluorinated thiols.

Below is a table illustrating the general relationship between PFAS chain length and environmental persistence, which can be inferred for this compound.

Carbon Chain LengthGeneral Environmental Persistence
Short-chain (C4-C7)Extremely Persistent
Long-chain (C8 and above)Extremely Persistent

Persistence and Mobility in Environmental Compartments

The environmental behavior of this compound is expected to be characterized by high persistence and significant mobility, particularly for the shorter-chain compounds within this range.

Persistence: Due to the high energy of the carbon-fluorine bond, perfluoroalkyl chains are exceptionally resistant to biological and chemical degradation. nih.gov This intrinsic stability means that compounds like this compound are likely to persist in the environment for extended periods. Short-chain PFAS, in general, are known to be extremely persistent, and once released, they remain in the environment. nih.govresearchgate.net

Mobility: The mobility of PFAS in the environment is largely governed by their chain length and functional group. Short-chain PFAS, such as those in the C4-C10 range, tend to have higher water solubility and lower adsorption to soil and sediment compared to their long-chain counterparts. nih.govturi.org This leads to high mobility in aquatic systems and a greater potential to contaminate groundwater and drinking water sources. nih.gov

The gamma-omega-perfluoro structure of the thiol compound suggests that it will behave as a surfactant, and its mobility will be influenced by interactions at air-water and solid-water interfaces. The thiol functional group may impart slightly different partitioning behavior compared to carboxylates or sulfonates, but the dominant influence is expected to be the perfluoroalkyl chain.

The following table summarizes the expected mobility of this compound in different environmental compartments based on general PFAS behavior.

Environmental CompartmentExpected Mobility of C4-C10 Perfluoro-thiolsRationale
WaterHighHigh water solubility and low partitioning to sediment for shorter chains.
SoilHighLow adsorption potential to organic matter, leading to leaching into groundwater. nih.gov
AirModerate to High (as precursors or aerosols)Volatility can be a transport pathway, especially for shorter-chain compounds.

Development of Reaction Libraries for Predictive Modeling of PFAS Transformation

Predictive modeling is an essential tool for understanding the potential environmental fate of the vast number of PFAS compounds, including this compound. The development of reaction libraries is a key component of these models. uel.ac.uknih.gov

These libraries consist of generalized reaction schemes derived from experimental data on the transformation of various PFAS under different environmental conditions (e.g., aerobic and anaerobic biodegradation, hydrolysis, oxidation). nih.gov By inputting the structure of a specific PFAS, such as a C4-10 gamma-omega-perfluoro thiol, these models can predict potential transformation products and pathways.

The United States Environmental Protection Agency (EPA) has been actively involved in developing such tools, like the Chemical Transformation Simulator (CTS), which incorporates PFAS reaction libraries. nih.gov These libraries are built upon peer-reviewed literature and aim to capture the known process science of PFAS transformation.

However, a significant challenge is the limited availability of experimental data for many specific PFAS, including many organofluorine thiol compounds. chromatographyonline.com The reaction pathways included in current libraries are often based on more well-studied PFAS like fluorotelomer alcohols and perfluoroalkyl sulfonamides. Therefore, predictions for less-studied compounds like this compound may be based on analogies to these better-understood transformation pathways.

Future research is needed to generate specific experimental data on the environmental transformation of perfluorinated thiols to enhance the accuracy of these predictive models. This would involve studying their behavior under various conditions, such as microbial degradation, advanced oxidation processes, and advanced reduction processes, to identify unique reaction pathways associated with the thiol functional group in a perfluorinated context. nih.govnih.gov

Modeling AspectApplication to this compoundData Gaps and Challenges
Reaction Libraries Prediction of potential transformation products and pathways based on generalized PFAS reaction schemes. nih.govLack of specific experimental data on perfluorinated thiol transformations.
Predictive Models (e.g., CTS) Estimation of environmental fate and transport properties. uel.ac.uknih.govModel accuracy is dependent on the availability of relevant training data.
Structure-Activity Relationships Inferring degradability and mobility based on chain length and functional group. nih.govThe specific influence of the thiol group on a perfluoroalkyl chain is not well-characterized.

Theoretical and Computational Chemistry Studies of Thiols, C4 10, Gamma Omega Perfluoro

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Analysis of Perfluoroalkyl Chains

The conformational landscape of perfluoroalkyl (PFA) chains is distinctly different from their hydrocarbon counterparts. Computational studies have revealed that the steric and electrostatic repulsion between the fluorine atoms forces the PFA backbone to adopt a helical conformation. nsf.govnih.gov This contrasts with the planar zigzag conformation favored by alkanes.

Density functional theory (DFT) calculations on short-chain perfluoroalkanes indicate that helicity is adopted at a chain length of just four carbons. nsf.gov A key indicator of this is the F-C-C-F dihedral angle, which deviates significantly from the 180° seen in a planar zigzag structure. For instance, the lowest energy conformer for a C4 perfluorinated chain exhibits a dihedral angle of approximately 168°. nsf.gov This helical structure is a local characteristic within the molecule and is a direct consequence of the perfluorinated chain itself, largely unaffected by the nature of the headgroup. nsf.govnih.gov

Table 1: Comparison of Dihedral Angles in Alkanes vs. Perfluoroalkanes

Compound TypeBackbone AtomsTypical Dihedral AngleResulting Conformation
AlkanesH-C-C-H~180°Planar Zigzag
PerfluoroalkanesF-C-C-F~165-170°Helical

This table provides generalized values based on computational studies of alkanes and perfluoroalkanes.

Interactions at Interfaces and Self-Assembly Processes

The amphiphilic nature of thiols, with a polar headgroup and a nonpolar tail, allows them to self-assemble into ordered monolayers (SAMs) on various surfaces. MD simulations have been extensively used to study the self-assembly of alkylthiols on surfaces like gold and liquid mercury. researchgate.netnih.govnih.gov These simulations reveal the formation of densely packed, tilted structures.

For gamma-omega-perfluoro thiols, the fluorinated tail would introduce strong fluorophilic interactions and a larger steric footprint compared to alkyl chains. MD simulations of fluorotelomers at interfaces with soil minerals have shown that the nature of the surface and the specific fluorinated molecule dictates the adsorption and interfacial structure. rsc.org Perfluorinated chains tend to have lower surface energy, leading to unique packing arrangements in self-assembled systems.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSARs) at a Mechanistic Level

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. For perfluorinated compounds, QSARs have been developed to predict properties like toxicity and endocrine-disrupting activity. nih.gov These models can provide insights into the mechanistic basis of the compounds' effects.

While specific QSAR models for "Thiols, C4-10, gamma-omega-perfluoro" are not documented, models developed for other per- and polyfluoroalkyl substances (PFAS) can offer a framework for understanding their potential reactivity. Key molecular descriptors in PFAS QSARs often include:

Chain length: The number of carbons in the perfluorinated chain often correlates with properties like bioaccumulation and binding affinity to proteins such as serum albumin. researchgate.net

Molecular volume and surface area: These descriptors relate to the steric interactions of the molecule.

Electronic properties: Descriptors such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be related to the molecule's susceptibility to oxidation or reduction. The strong electron-withdrawing nature of fluorine atoms significantly lowers these energy levels.

Hydrophobicity/Lipophilicity: Often represented by the octanol-water partition coefficient (logP), this descriptor is crucial for understanding the environmental fate and biological uptake of the compound.

For gamma-omega-perfluoro thiols, the thiol group introduces a reactive site that is not present in many other PFAS. The sulfur atom can be oxidized, and the S-H bond can be deprotonated, making it a potential nucleophile or a ligand for metals. A QSAR model for the reactivity of these thiols would need to incorporate descriptors that account for the properties of the thiol group, such as its pKa, and how it is electronically influenced by the adjacent perfluoroalkyl chain. The gamma-position of the fluorination would also be a key structural feature to consider in developing a mechanistic QSAR.

In Silico Design for Targeted Chemical Modifications or Degradation (e.g., Enzyme Design Principles)

The extreme persistence of PFAS, due to the strength of the carbon-fluorine bond, has spurred research into methods for their degradation. In silico design, particularly of enzymes, represents a promising avenue for developing targeted degradation strategies. nih.govacs.org While no natural enzymes have been identified that can efficiently degrade highly fluorinated compounds like perfluoroalkyl thiols, computational approaches can be used to engineer or design new enzymes for this purpose. acs.org

The principles of in silico enzyme design for PFAS degradation generally focus on several key aspects:

Active Site Modification: The enzyme's active site must be able to bind the target PFAS molecule. This involves optimizing the shape and chemical environment of the active site to accommodate the unique geometry and electronic properties of the perfluorinated chain.

Catalytic Mechanism: The enzyme must possess a catalytic mechanism capable of cleaving the C-F or C-S bonds. For C-F bond cleavage, this might involve radical-based mechanisms or nucleophilic attack. nih.gov The only well-studied enzyme capable of breaking a C-F bond is fluoroacetate (B1212596) dehalogenase, which could serve as a starting point for protein engineering. acs.org

Redox Potential: Many proposed degradation pathways for PFAS involve redox reactions. In silico methods can be used to calculate and tune the redox potential of an enzyme's active site to facilitate the necessary electron transfer steps. researchgate.net

For "this compound," an in silico designed enzyme could be engineered to specifically recognize the thiol headgroup and the gamma-perfluorinated chain. The design process would involve docking simulations to predict the binding pose of the thiol in the enzyme's active site and quantum mechanics/molecular mechanics (QM/MM) simulations to model the reaction pathway for bond cleavage. The goal would be to create an enzyme that can catalytically break down these persistent compounds into less harmful substances.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Thiols, C4-10, γ-ω-perfluoro in environmental or biological samples?

  • Methodology :

  • HPLC-UV with derivatization : Derivatize thiols using monobromobimane (mBBr) or Ellman’s reagent (DTNB) to form detectable adducts. Quantify via absorbance at 412 nm (DTNB) or fluorescence (mBBr) .
  • Fluorescence probes : Use reaction-based probes (e.g., bimane derivatives) to selectively detect thiols in complex matrices, validated via fluorescence spectroscopy .
  • Validation : Include spike-recovery experiments (80–120% recovery) and inter-day precision (CV <10%) to ensure accuracy .

Q. What are the primary challenges in synthesizing Thiols, C4-10, γ-ω-perfluoro with precise chain-length control?

  • Key Issues :

  • Fluorination efficiency : Achieving full γ-ω-perfluorination requires rigorous control of reaction conditions (e.g., temperature, fluorine gas pressure) to avoid incomplete substitution .
  • Purification : Separate isomers (C4–C10) via fractional distillation or preparative HPLC, as chain-length variations alter physicochemical properties .
    • Quality Control : Confirm purity using NMR (<5% impurities) and elemental analysis .

Q. How do regulatory frameworks (e.g., EPA, TSCA) impact research on Thiols, C4-10, γ-ω-perfluoro?

  • Compliance Requirements :

  • Export notifications : Mandatory under TSCA §12(b) for international shipments due to PFAS classification .
  • Environmental monitoring : Adhere to EPA guidelines for disposal and containment to mitigate bioaccumulation risks .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the environmental persistence of Thiols, C4-10, γ-ω-perfluoro between lab and field studies?

  • Data Contradiction Analysis :

  • Lab-field discrepancies : Lab studies may underestimate persistence due to simplified matrices. Field studies detect interactions with organic matter that stabilize PFAS thiols .
  • Mitigation : Use environmentally relevant matrices (e.g., soil/sediment slurries) in lab experiments and validate with LC-MS/MS to account for degradation products .

Q. What strategies mitigate cross-reactivity when detecting Thiols, C4-10, γ-ω-perfluoro in samples containing other PFAS or endogenous thiols (e.g., glutathione)?

  • Method Optimization :

  • Chromatographic separation : Use reverse-phase HPLC with C18 columns and ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve PFAS thiols from interferents .
  • Selective derivatization : Employ fluorogenic probes (e.g., ThioFluor™) that react preferentially with PFAS thiols over smaller endogenous thiols .

Q. How can researchers optimize the functionalization of Thiols, C4-10, γ-ω-perfluoro for applications in surface coatings or biomaterials?

  • Experimental Design :

  • Thiol-ene click chemistry : Utilize UV-initiated radical reactions to graft PFAS thiols onto polymer backbones, monitored via FTIR for C-S bond formation .
  • Stability testing : Evaluate hydrolytic resistance under acidic/alkaline conditions (pH 2–12) to assess durability .

Q. What cross-disciplinary approaches are critical for studying the toxicokinetics of Thiols, C4-10, γ-ω-perfluoro?

  • Integration of Methods :

  • Analytical chemistry : Quantify tissue distribution via LC-MS/MS with isotopic labeling (e.g., ¹³C-PFAS thiols) .
  • Computational modeling : Predict bioaccumulation factors using QSAR models parameterized with octanol-water partition coefficients (log Kow) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.